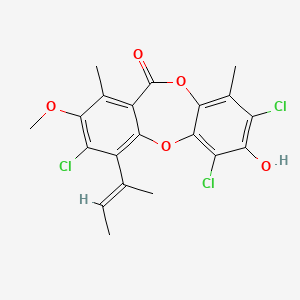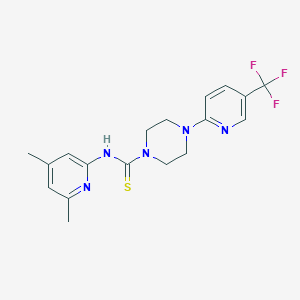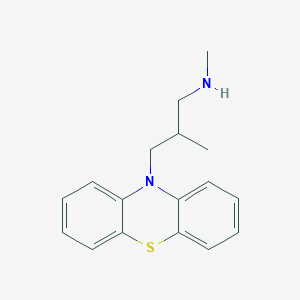
Nidulin
Übersicht
Beschreibung
Nidulin is a depsidone compound produced by the fungus Aspergillus unguis and Aspergillus nidulans. It is known for its antibacterial, antifungal, and cytotoxic properties. This compound has been identified as a potential lead compound for the development of new antibiotics, particularly against multidrug-resistant bacteria .
Vorbereitungsmethoden
Nidulin can be synthesized through fermentation of Aspergillus unguis and Aspergillus nidulans. The synthetic routes involve the manipulation of halide ion concentration in the culture media, which can modulate secondary metabolite production. For instance, supplementation of the culture media with chloride or bromide can lead to the production of various this compound analogues .
In industrial production, this compound is typically isolated from large-scale fermentation processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Nidulin undergoes various chemical reactions, including alkylation, acylation, and arylation. These reactions are often regioselective, predominantly producing 8-O-substituted derivatives. Common reagents used in these reactions include alkyl halides, acyl chlorides, and aryl halides .
The major products formed from these reactions are 8-O-aryl ether derivatives, which have shown significant antibacterial activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus .
Wissenschaftliche Forschungsanwendungen
Nidulin has several scientific research applications:
-
Chemistry: : this compound and its derivatives are used as lead compounds in the development of new antibiotics. The structure-activity relationship studies of this compound analogues help in understanding the pharmacophore and optimizing the antibacterial potency .
-
Biology: : this compound exhibits cytotoxic activities against various cell lines, making it a valuable compound for studying cell biology and cancer research .
-
Medicine: : this compound’s antibacterial and antifungal properties make it a potential candidate for developing new therapeutic agents to treat infections caused by multidrug-resistant bacteria and fungi .
-
Industry: : this compound and its derivatives have been explored for their potential use as herbicides and animal growth promoters .
Wirkmechanismus
The mechanism of action of nidulin involves the inhibition of bacterial and fungal growth. This compound targets specific enzymes and pathways essential for the survival of these microorganisms. For instance, this compound inhibits the enzyme aromatase, which is involved in the biosynthesis of estrogens . This inhibition disrupts the metabolic processes of the target organisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Nidulin is structurally similar to other depsidones produced by Aspergillus species, such as unguinol and northis compound. this compound is unique due to its trichloro-substituted structure, which enhances its antibacterial and antifungal activities .
Similar Compounds
Unguinol: A closely related metabolite with similar antibacterial properties.
Northis compound: Another depsidone with structural similarities to this compound.
Aspergillusidones: A group of depsidones with varying biological activities.
This compound’s unique structure and potent biological activities make it a promising compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSINAZMQWFDQSD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017592 | |
| Record name | Nidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329-04-0, 10089-10-8 | |
| Record name | Nidulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nidulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIDULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nidulin stimulates glucose uptake in 3T3-L1 adipocytes primarily through the AKT-dependent pathway. [] this compound treatment leads to increased phosphorylation of AKT, a key protein kinase involved in glucose metabolism. [] This activation of AKT then triggers the translocation of GLUT4, a glucose transporter protein, to the plasma membrane, facilitating glucose entry into the cells. [] Interestingly, this compound's effect on glucose uptake is significantly reduced when AKT phosphorylation is blocked, indicating its crucial role in this process. []
A: this compound has a molecular formula of C20H17Cl3O5 and a molecular weight of 441.69 g/mol. [, ]
A: Spectroscopic characterization of this compound and its derivatives includes NMR (Nuclear Magnetic Resonance), IR (Infrared), and mass spectrometry. [, , , , , ] These techniques provide information about the compound's structure, functional groups, and fragmentation patterns. Specifically, NMR studies have been crucial in elucidating the structure of this compound and determining the nature of its alkyl groups. [, ]
ANone: The research provided focuses primarily on the biological activity and chemical synthesis of this compound and its analogs. There is limited information available regarding its material compatibility and stability under various conditions for diverse applications outside a biological context.
A: this compound is not reported to possess catalytic properties. The existing research primarily explores its biological activity, focusing on its potential as an antidiabetic, antimicrobial, and anticancer agent. [, , , , ]
A: Yes, docking studies have been performed to understand the interaction between this compound analogs and acetylcholinesterase (AChE). [] These studies provide insights into the binding mode and potential inhibitory activity of this compound analogs against AChE. Higher negative CDOCKER interaction energy and stronger interactions between AChE and Aspergillusidone A (a this compound analog) were observed, which might explain its greater inhibitory activity compared to other analogs. []
ANone: The provided research primarily focuses on isolating, characterizing, and evaluating the biological activity of this compound. Further investigation is required to understand the stability of this compound under various conditions and to develop suitable formulations that can enhance its stability, solubility, or bioavailability for therapeutic applications.
ANone: Further research is necessary to determine the PK/PD profile of this compound, including its ADME properties and in vivo activity. Understanding its absorption, distribution, metabolism, and excretion will be crucial for translating its promising in vitro activity into a viable therapeutic agent.
A: this compound has shown promising in vitro activity against various bacterial and fungal strains, with MIC (Minimum Inhibitory Concentration) values ranging from 0.78 μg/mL to 128 μg/mL. [, ] It displays activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). [, ]
A: Yes, two semi-synthetic this compound derivatives, Benzguinols A and B, have demonstrated efficacy in a murine sepsis model. [] Mice treated with these derivatives showed significantly reduced bacterial loads and increased survival rates compared to the control group. []
ANone: Although this compound exhibits promising antimicrobial activity, further research is needed to investigate the potential for resistance development. Understanding the mechanisms of action and potential resistance pathways will be crucial for developing strategies to mitigate resistance emergence.
A: While some studies suggest that this compound exhibits moderate cytotoxic activity against cancer cell lines, further research is needed to determine its safety profile comprehensively. [, ] This includes investigating potential long-term effects and evaluating its therapeutic index to assess its suitability for drug development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)



![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)






![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)
